molecular formula C9H9NOS B13867097 2-(1,3-Benzothiazol-6-yl)ethanol

2-(1,3-Benzothiazol-6-yl)ethanol

Cat. No.: B13867097
M. Wt: 179.24 g/mol
InChI Key: GAHMPRDVOAOVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-6-yl)ethanol is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-6-yl)ethanol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of a catalyst. For example, the reaction of 2-aminobenzenethiol with an appropriate aldehyde in ethanol solvent, using a piperidine catalyst, can yield the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step processes that include cyclization reactions. These processes are optimized for high yield and purity, and may involve the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-6-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The benzothiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-(1,3-Benzothiazol-6-yl)acetaldehyde or 2-(1,3-Benzothiazol-6-yl)acetic acid .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-6-yl)ethanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)ethanol
  • 2-(1,3-Benzothiazol-4-yl)ethanol
  • 2-(1,3-Benzothiazol-5-yl)ethanol

Uniqueness

2-(1,3-Benzothiazol-6-yl)ethanol is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. Compared to other benzothiazole derivatives, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2-(1,3-benzothiazol-6-yl)ethanol

InChI

InChI=1S/C9H9NOS/c11-4-3-7-1-2-8-9(5-7)12-6-10-8/h1-2,5-6,11H,3-4H2

InChI Key

GAHMPRDVOAOVSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCO)SC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.